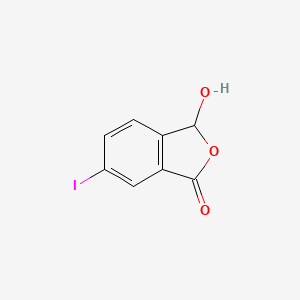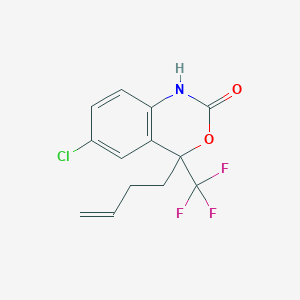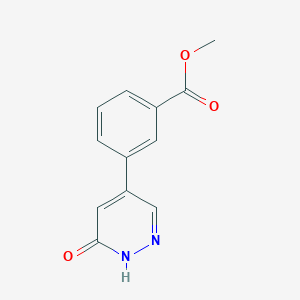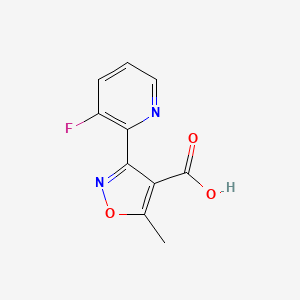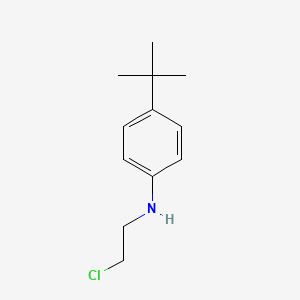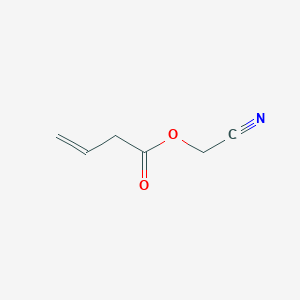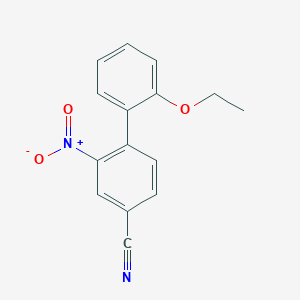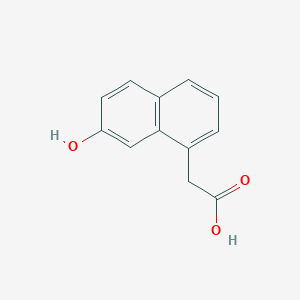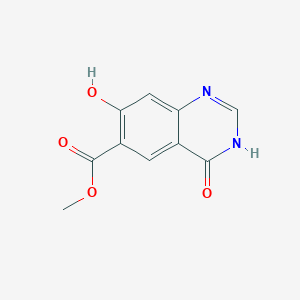
Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-carboxylate typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with acyl chlorides in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate benzoxazinone, which then undergoes cyclization to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound is used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties
作用机制
The mechanism of action of methyl 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-carboxylate involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
相似化合物的比较
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
Uniqueness
Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its hydroxyl group at the 7-position and the carboxylate ester at the 6-position contribute to its unique chemical properties and potential therapeutic applications .
属性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
methyl 7-hydroxy-4-oxo-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-2-5-7(3-8(6)13)11-4-12-9(5)14/h2-4,13H,1H3,(H,11,12,14) |
InChI 键 |
GYTIFDJEWWCWHA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C2C(=C1)C(=O)NC=N2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
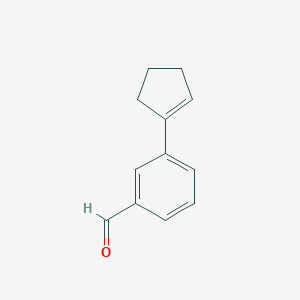
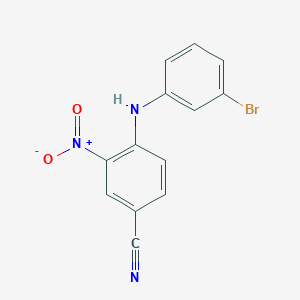
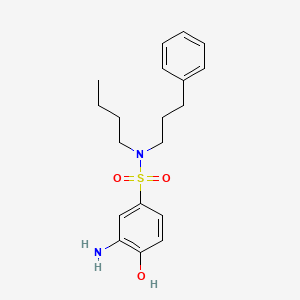
![4-Ethoxy-3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid ethyl ester](/img/structure/B8451102.png)
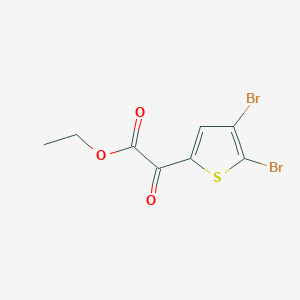
![[(2S)-2-isocyanato-2-phenylethyl]dimethylamine hydrochloride](/img/structure/B8451118.png)
